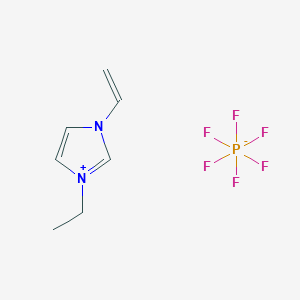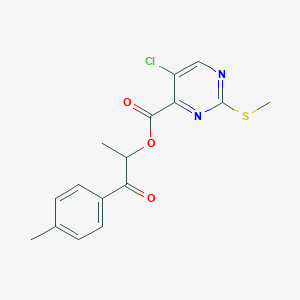
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TFAA is a chiral compound that has a unique chemical structure, which makes it an ideal candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been widely used in scientific research due to its unique chemical properties. It is commonly used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is also used as a reagent in organic synthesis, including the synthesis of alcohols, amines, and esters. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be used as a solvent in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is not well understood. However, it is believed that (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol works by interacting with various enzymes and proteins in the body, which can lead to changes in biochemical processes. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have an inhibitory effect on certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have various biochemical and physiological effects. In animal studies, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have an anesthetic effect, which is believed to be due to its interaction with the nervous system. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has also been shown to have an inhibitory effect on the immune system, which can lead to changes in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments, including its unique chemical properties, which make it an ideal candidate for various research studies. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is also readily available and can be synthesized in large quantities. However, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has some limitations, including its high cost and complexity of synthesis. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be hazardous to handle and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol research. One area of research is the development of new synthetic methods for (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol, which could lead to more efficient and cost-effective synthesis. Another area of research is the investigation of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol's mechanism of action, which could lead to the development of new drugs and therapies. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol could be used in the development of new materials, including polymers and coatings. Overall, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has significant potential for future research and applications in various fields.
Conclusion:
In conclusion, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its diverse applications. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol's unique chemical properties make it an ideal candidate for various research studies, including pharmaceuticals, agrochemicals, and materials science. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments, including its availability and unique chemical properties. However, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has some limitations, including its high cost and complexity of synthesis. Future research on (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol could lead to the development of new synthetic methods, drugs, and materials.
Synthesemethoden
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be synthesized through a series of chemical reactions, including the reaction of 2,3,3-trimethylbutanal with trifluoroacetic acid in the presence of a catalyst. The resulting product is then purified through a series of steps, including distillation and recrystallization. The synthesis method of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is complex and requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
(2R)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWRRNBKZAOBY-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)






![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)

